4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a small-molecule compound identified as a potent antagonist of the vanilloid 1 receptor (VR1 or TRPV1) []. TRPV1 is a non-selective cation channel primarily expressed on sensory neurons and plays a crucial role in pain signaling, particularly in response to noxious heat and inflammatory mediators.
The synthesis of 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide and related piperazinylpyrimidine analogues has been described in detail in a study focusing on the development of novel vanilloid receptor-1 antagonists []. While the specific synthetic route for this compound may not be explicitly detailed in the provided literature set, the study outlines general procedures and methodologies employed in the synthesis of similar piperazinylpyrimidine-based TRPV1 antagonists. These procedures likely involve a multistep synthesis starting from commercially available materials and utilizing various chemical transformations, such as nucleophilic substitution, reductive amination, and amide bond formation.
4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide acts as a TRPV1 antagonist, effectively blocking the activation of this receptor []. TRPV1 receptors are activated by various stimuli, including noxious heat, acidic pH, and inflammatory mediators such as capsaicin. Upon activation, TRPV1 channels open, allowing the influx of cations, particularly calcium ions, into the cell. This influx of calcium ions depolarizes the neuron, ultimately leading to the generation of pain signals that are transmitted to the brain. By binding to and blocking TRPV1, 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide prevents the channel from opening, thereby inhibiting the transmission of pain signals.
4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide has shown efficacy in blocking a TRPV1-mediated physiological response in vivo. Specifically, it exhibited a potent inhibitory effect against capsaicin-induced flinching in rats []. This finding, alongside its excellent aqueous solubility and improved pharmacokinetic profile compared to its predecessor AMG 517, led to its selection as a second-generation candidate for further evaluation in human clinical trials as a potential new treatment for chronic pain [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8